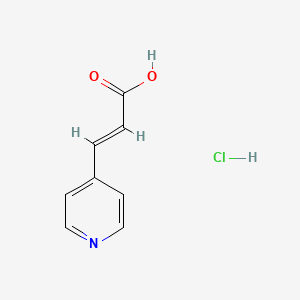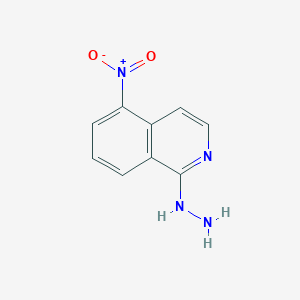![molecular formula C10H19NO3S B13662501 N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine: is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxirane (epoxide) ring, and a thioether linkage. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine typically involves the following steps:
Protection of the amine group: The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide.
Formation of the thioether linkage: The protected amine is then reacted with an appropriate thiol compound under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the oxirane ring.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Diols: from reduction of the oxirane ring.
Substituted products: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is primarily based on its ability to undergo nucleophilic substitution reactions at the oxirane ring. This reactivity allows it to form covalent bonds with various nucleophiles, making it a valuable intermediate in the synthesis of complex molecules . The Boc protecting group provides stability to the amine functionality, allowing selective reactions to occur at other sites within the molecule .
Comparación Con Compuestos Similares
N-Boc-ethanolamine: Similar in structure but lacks the thioether and oxirane functionalities.
N-Boc-2-aminoacetaldehyde: Contains a Boc-protected amine and an aldehyde group instead of the thioether and oxirane.
N-Boc-2-aminoethanethiol: Features a Boc-protected amine and a thiol group but lacks the oxirane ring.
Uniqueness: N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is unique due to the combination of the Boc protecting group, thioether linkage, and oxirane ring. This combination provides a versatile platform for various chemical transformations and applications in synthesis, making it a valuable compound in both academic and industrial research .
Propiedades
Fórmula molecular |
C10H19NO3S |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(oxiran-2-ylmethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-15-7-8-6-13-8/h8H,4-7H2,1-3H3,(H,11,12) |
Clave InChI |
VCVAXBCXQDGXCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCSCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)



